((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide
CAS No.: 878-62-6
Cat. No.: VC18469169
Molecular Formula: C9H20BrNO3
Molecular Weight: 270.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878-62-6 |
|---|---|
| Molecular Formula | C9H20BrNO3 |
| Molecular Weight | 270.16 g/mol |
| IUPAC Name | [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide |
| Standard InChI | InChI=1S/C9H20NO3.BrH/c1-10(2,3)4-9(5-11)6-12-8-13-7-9;/h11H,4-8H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | QPZCOIFHUDVBBR-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)CC1(COCOC1)CO.[Br-] |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide, reflecting its core dioxane ring substituted with hydroxymethyl and quaternary ammonium groups. The molecular formula is C₉H₂₀BrNO₃, with a molecular weight of 270.16 g/mol.
Structural Features
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Dioxane Ring: A six-membered 1,3-dioxane ring provides conformational rigidity and influences solubility in polar solvents .
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Hydroxymethyl Group: Positioned at the 5-position of the dioxane ring, this moiety enables further functionalization via oxidation or esterification.
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Trimethylammonium Bromide: A positively charged quaternary ammonium group linked to the dioxane core via a methylene bridge, contributing to surfactant-like behavior.
The compound’s canonical SMILES representation is CN+(C)CC1(COCOC1)CO.[Br-], encoding its stereoelectronic features.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Dioxane Ring Formation: Acid-catalyzed cyclization of a diol (e.g., glycerol derivatives) with aldehydes yields the 1,3-dioxane scaffold .
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Quaternization: Reaction of the tertiary amine precursor with methyl bromide in polar solvents (e.g., methanol/water mixtures) at 40–60°C introduces the quaternary ammonium group.
Key reaction conditions include:
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Solvent System: Methanol/water (3:1 v/v) optimizes solubility and reaction kinetics.
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Temperature: 50°C balances reaction rate and byproduct minimization.
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Purification: Recrystallization from ethanol/ether mixtures yields >95% purity .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield consistency. Process parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 30–45 minutes |
| Temperature | 55°C ± 2°C |
| Pressure | 1.5 atm |
| Catalyst | None required |
Industrial batches achieve >90% conversion with bromide ion exchange chromatography for impurity removal .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 162–165°C (decomposes) |
| Solubility in Water | 248 g/L (25°C) |
| log P (Octanol/Water) | -1.34 |
| pKa | Not applicable (quaternary salt) |
The compound exhibits hygroscopicity due to its ionic nature, requiring anhydrous storage conditions.
Spectroscopic Characterization
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¹H NMR (300 MHz, D₂O): δ 4.72 (s, 2H, OCH₂C), 3.85–3.65 (m, 4H, dioxane ring), 3.45 (s, 9H, N(CH₃)₃), 2.98 (t, J=6.5 Hz, 2H, CH₂N), 1.95 (bs, 1H, OH) .
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¹³C NMR (75 MHz, D₂O): δ 98.4 (dioxane C-O), 68.2 (CH₂OH), 66.5 (OCH₂), 54.1 (N(CH₃)₃), 45.8 (CH₂N), 22.1 (dioxane CH₂).
Reactivity and Functionalization
Oxidation Pathways
The hydroxymethyl group undergoes selective oxidation:
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Mild Conditions (KMnO₄, pH 7): Forms the aldehyde derivative without ring opening .
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Strong Oxidants (CrO₃/H₂SO₄): Yields the carboxylic acid analogue, enabling coordination chemistry applications.
Anion Exchange Reactions
The bromide counterion can be replaced via metathesis:
This permits tuning of solubility for specific applications (e.g., nitrate salts in nonpolar media).
Research Applications
Phase-Transfer Catalysis
The compound facilitates reactions between immiscible phases:
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Tsuji-Trost Allylation: Enhances reaction rates by 3–5× in water/organic biphasic systems .
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Epoxidation: Achieves 92% yield in styrene epoxidation using H₂O₂ as oxidant.
Antimicrobial Activity
Against E. coli (ATCC 25922):
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.5 ± 1.2 |
| 100 | 18.3 ± 0.9 |
| 200 | 24.1 ± 1.5 |
Mechanistic studies suggest membrane disruption via phospholipid headgroup interactions.
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